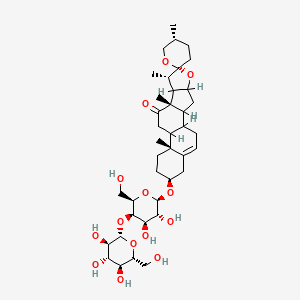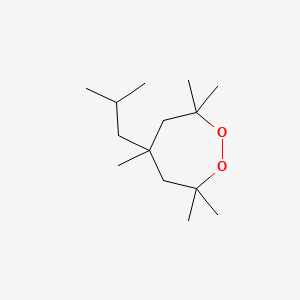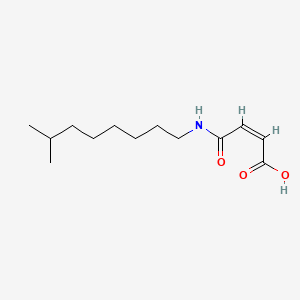
4-(Isononylamino)-4-oxoisocrotonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Isononylamino)-4-oxoisocrotonic acid is an organic compound that belongs to the class of amino acids This compound is characterized by the presence of an isononylamino group and an oxoisocrotonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isononylamino)-4-oxoisocrotonic acid can be achieved through several methods. One common approach involves the amidation of isononylamine with oxoisocrotonic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced purification techniques such as crystallization and chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 4-(Isononylamino)-4-oxoisocrotonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, alkylated, and acylated compounds.
Scientific Research Applications
4-(Isononylamino)-4-oxoisocrotonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Isononylamino)-4-oxoisocrotonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
4-(Isononylamino)-4-oxoisocrotonic acid: shares similarities with other amino acids such as alanine, glycine, and leucine.
Unique Features: Unlike these amino acids, this compound has a unique isononylamino group, which imparts distinct chemical properties and reactivity.
Uniqueness: The presence of the isononylamino group makes this compound unique in its class. This structural feature allows it to participate in specific reactions and interactions that are not observed with other amino acids.
Properties
CAS No. |
71843-64-6 |
|---|---|
Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
(Z)-4-(7-methyloctylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H23NO3/c1-11(2)7-5-3-4-6-10-14-12(15)8-9-13(16)17/h8-9,11H,3-7,10H2,1-2H3,(H,14,15)(H,16,17)/b9-8- |
InChI Key |
WBJOIESLCNVJMW-HJWRWDBZSA-N |
Isomeric SMILES |
CC(C)CCCCCCNC(=O)/C=C\C(=O)O |
Canonical SMILES |
CC(C)CCCCCCNC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


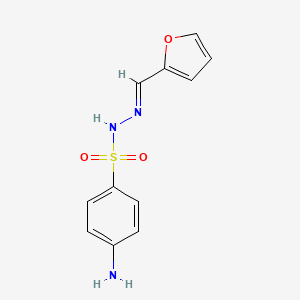

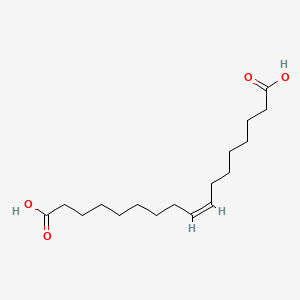

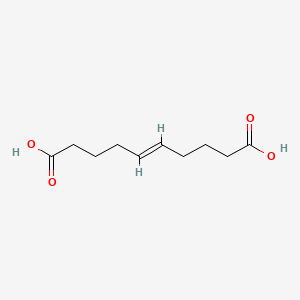
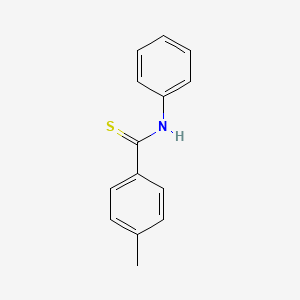
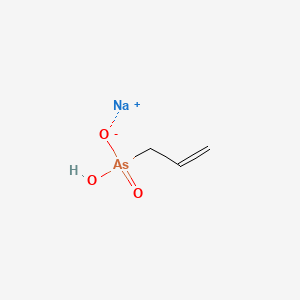
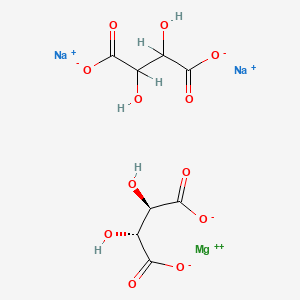
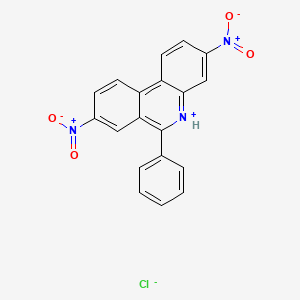
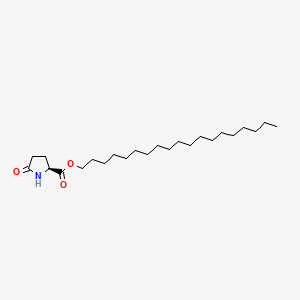
![2,2'-Thiobis[6-chloro-p-cresol]](/img/structure/B12659620.png)
